1-(Benzyloxy)-2-bromo-4-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-bromo-4-isopropylbenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom, a phenylmethoxy group, and a propan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-bromo-4-isopropylbenzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 1-phenylmethoxy-4-propan-2-ylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-bromo-4-isopropylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-phenylmethoxy-4-propan-2-ylbenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2-hydroxy-1-phenylmethoxy-4-propan-2-ylbenzene, while oxidation with potassium permanganate can produce 2-bromo-1-phenylmethoxy-4-propan-2-ylbenzaldehyde .
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-isopropylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-2-bromo-4-isopropylbenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylmethoxy group can participate in various binding interactions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-phenylpropane
- 2-Bromo-1-(4-methylphenyl)-1-propanone
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
Uniqueness
1-(Benzyloxy)-2-bromo-4-isopropylbenzene is unique due to the presence of both a bromine atom and a phenylmethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and binding affinity, which can be exploited in various applications .
Properties
IUPAC Name |
2-bromo-1-phenylmethoxy-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)14-8-9-16(15(17)10-14)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPKXJBJCBUQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.